molecular formula C17H10BrNO2 B14410909 6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one CAS No. 82071-23-6

6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one

Cat. No.: B14410909
CAS No.: 82071-23-6
M. Wt: 340.2 g/mol
InChI Key: HYOZVSKTUAAXRD-UHFFFAOYSA-N
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Description

6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the phenoxazine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the phenoxazine core. Phenoxazines are known for their diverse applications in material science, organic electronics, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one typically involves the bromination of 10-methyl-5H-benzo[a]phenoxazin-5-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted phenoxazines with different functional groups.

    Oxidation Reactions: Major products are quinone derivatives.

    Reduction Reactions: Hydroxy derivatives are the primary products.

Scientific Research Applications

6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s fluorescence properties also make it useful for tracking molecular interactions and pathways in live cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-10-methyl-5H-benzo[a]phenoxazin-5-one
  • 6-Methyl-10-nitro-5H-benzo[a]phenoxazin-5-one
  • 6-Methyl-9-nitro-5H-benzo[a]phenoxazin-5-one

Uniqueness

6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and DSSCs .

Properties

CAS No.

82071-23-6

Molecular Formula

C17H10BrNO2

Molecular Weight

340.2 g/mol

IUPAC Name

6-bromo-10-methylbenzo[a]phenoxazin-5-one

InChI

InChI=1S/C17H10BrNO2/c1-9-6-7-13-12(8-9)19-15-10-4-2-3-5-11(10)16(20)14(18)17(15)21-13/h2-8H,1H3

InChI Key

HYOZVSKTUAAXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C(=O)C4=CC=CC=C4C3=N2)Br

Origin of Product

United States

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